
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine is a chiral amine with a tetrahydrofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine typically involves the enantioselective reduction of a precursor compound. One common method is the reduction of a corresponding ketone or aldehyde using chiral catalysts or biocatalysts to achieve the desired stereochemistry . For example, the use of carbonyl reductase from Lactobacillus fermentum has been reported to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes or chemical synthesis using optimized reaction conditions to ensure high yield and enantiomeric purity. The use of immobilized enzymes and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the functional groups attached to the tetrahydrofuran ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the amine group or the tetrahydrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted tetrahydrofuran derivatives .
Scientific Research Applications
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in biocatalytic processes, where it undergoes stereoselective transformations . The compound’s unique stereochemistry allows it to interact with chiral receptors and enzymes, influencing its biological activity and efficacy .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry, used in the synthesis of antibiotics and as a tool in biological studies.
(2S,3R)-3-Hydroxypipecolic Acid: A derivative of pipecolic acid with applications in the synthesis of bioactive molecules.
Uniqueness
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine is unique due to its tetrahydrofuran ring structure, which imparts distinct chemical and physical properties. Its specific stereochemistry also makes it valuable for enantioselective synthesis and as a chiral building block in various applications .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
[(2S,3R)-3-methyloxolan-2-yl]methanamine |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-8-6(5)4-7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 |
InChI Key |
WKDKDJKUBAFALO-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]1CN |
Canonical SMILES |
CC1CCOC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


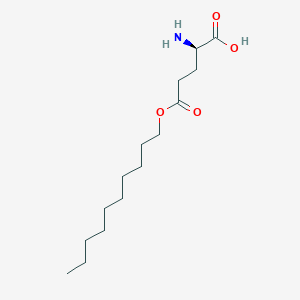
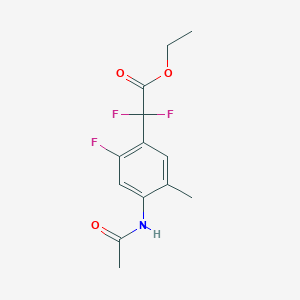
![N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine](/img/structure/B13350075.png)



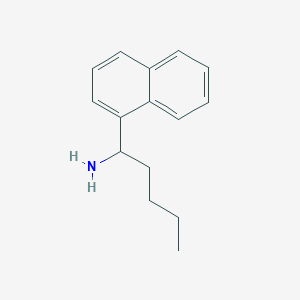
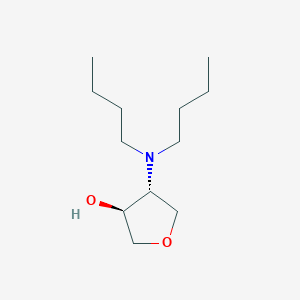


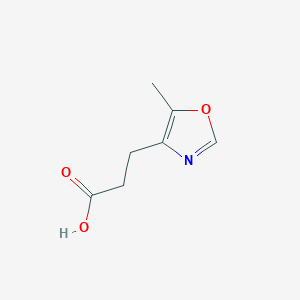

![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)

